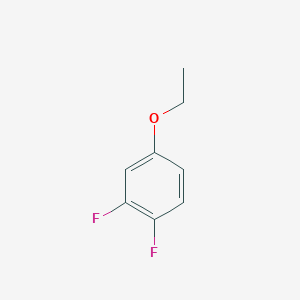

3,4-Difluorophenetole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIMITACCINBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378935 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163848-46-2 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Difluorophenetole from 3,4-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorophenetole from 3,4-difluorophenol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes characterization information for the final product. The guide is intended for chemistry professionals in research and development who require a practical, in-depth understanding of this specific synthesis.

Introduction

3,4-Difluorophenol is a versatile chemical intermediate utilized in the synthesis of a wide array of functional molecules, including liquid crystals, pharmaceuticals, and agrochemicals.[1] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties, influencing the reactivity, lipophilicity, and metabolic stability of derivative compounds.

The conversion of 3,4-difluorophenol to this compound (1-ethoxy-3,4-difluorobenzene) is a key transformation for introducing an ethoxy group, a common moiety in pharmacologically active molecules. The most efficient and straightforward method for this conversion is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with an ethyl halide.[2]

This guide presents a detailed protocol for the ethylation of 3,4-difluorophenol, adapted from a well-established procedure for the analogous methylation.[3]

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound is achieved by a two-step, one-pot process. First, the weakly acidic 3,4-difluorophenol is deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic 3,4-difluorophenoxide ion. In the second step, this phenoxide acts as a nucleophile, attacking an ethylating agent with a good leaving group, such as ethyl iodide or ethyl bromide, to form the ether product and a salt byproduct.

Figure 1: Reaction pathway for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 3,4-difluoroanisole and is expected to provide a high yield of the desired product.[3]

3.1. Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 2713-33-9 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment:

-

1000 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

-

Standard laboratory glassware

3.2. Synthesis Procedure

-

Reaction Setup: In a 1000 mL round-bottom flask, dissolve 50.0 g (0.384 mol) of 3,4-difluorophenol in 500 mL of anhydrous acetonitrile.

-

Addition of Base: To the solution, add 63.7 g (0.461 mol, 1.2 equivalents) of anhydrous potassium carbonate.

-

Addition of Ethylating Agent: While stirring the suspension, slowly add 42.0 mL (66.3 g, 0.425 mol, 1.1 equivalents) of ethyl iodide to the mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight (approximately 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 500 mL of deionized water and stir thoroughly. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with 100 mL of dichloromethane. Separate the organic phase. Wash the organic phase with 300 mL of deionized water, separate the layers, and dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent. The crude product can be purified by distillation. First, remove the solvents (dichloromethane and residual acetonitrile) by atmospheric distillation. Then, purify the resulting oil by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data Summary

The following tables provide a summary of the reagents used and the expected outcome of the synthesis.

Table 1: Reagent Stoichiometry

| Reagent | Moles | Equivalents | Mass (g) | Volume (mL) |

| 3,4-Difluorophenol | 0.384 | 1.0 | 50.0 | - |

| Potassium Carbonate | 0.461 | 1.2 | 63.7 | - |

| Ethyl Iodide | 0.425 | 1.1 | 66.3 | 42.0 |

| Acetonitrile | - | - | - | 500 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Value |

| Temperature | Room Temperature (~25 °C) |

| Reaction Time | 16 - 24 hours |

| Expected Yield | > 85% (Estimated) |

| Product Appearance | Colorless Liquid |

Characterization of this compound

-

Molecular Formula: C₈H₈F₂O

-

Molar Mass: 158.15 g/mol

-

CAS Number: 133947-73-4

While extensive spectral data for this compound is not widely published, the following are expected characteristic peaks based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | m | 1H | Ar-H |

| ~ 6.7 - 6.8 | m | 2H | Ar-H |

| 4.02 | q | 2H | -O-CH₂ -CH₃ |

| 1.41 | t | 3H | -O-CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 153 (dd) | C -F |

| ~ 146 - 149 (dd) | C -F |

| ~ 145 - 147 | C -O |

| ~ 117 | Ar-C H |

| ~ 110 | Ar-C H |

| ~ 105 | Ar-C H |

| ~ 65 | -O-CH₂ -CH₃ |

| ~ 15 | -O-CH₂-CH₃ |

Table 5: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1000 | C-O Stretch (Ether) & C-F Stretch |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from setup to the final purified product.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 3,4-Difluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 3,4-difluorophenetole, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the reaction mechanism, experimental protocols, and key reaction parameters, supported by quantitative data and visualizations to facilitate laboratory-scale synthesis and process development.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other electrophile with a good leaving group.[1][2][3] In the context of synthesizing this compound, this involves the deprotonation of 3,4-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.

The presence of the two fluorine atoms on the aromatic ring of this compound can significantly influence the physicochemical properties of molecules in which it is incorporated, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This makes it a valuable building block in medicinal chemistry and drug development.

Reaction Mechanism and Logical Workflow

The synthesis of this compound via the Williamson ether synthesis is a two-step process. The first step involves the deprotonation of 3,4-difluorophenol using a suitable base to generate the 3,4-difluorophenoxide ion. The second step is the nucleophilic attack of the phenoxide on an ethyl halide, resulting in the formation of this compound and a salt byproduct.

Experimental Protocols

Materials and Reagents

-

3,4-Difluorophenol

-

Ethyl Iodide or Ethyl Bromide

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane or Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

General Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorophenol and anhydrous acetonitrile (or DMF).

-

Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Ethylating Agent: Slowly add 1.1 to 1.5 equivalents of ethyl iodide or ethyl bromide to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50-100 °C and maintain for 1-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium halide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the Williamson ether synthesis of fluorinated aromatic ethers, which can serve as a benchmark for the synthesis of this compound.

| Phenol Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Iodoethane | K2CO3 | Butanone | Reflux | 1 | Not specified |

| 4-Nitrophenol | Ethyl Bromide | K2CO3 | Acetone | Reflux | 8 | 90 |

| 2-Nitrophenol | Diethylene glycol ditosylate | K2CO3 | DMF | 90 | 1.25 | 84[4] |

| Hydroxyacetanilide | 2-Chloroethanol | K2CO3 | DMF | 70-110 | >2 | Not specified[5] |

Logical Relationships and Key Considerations

The success of the Williamson ether synthesis for this compound is dependent on several key factors that are logically interconnected.

References

Technical Guide: Physical Properties of 3,4-Difluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Difluorophenetole, a fluorinated aromatic ether of interest in organic synthesis and drug discovery. The information is compiled from various chemical data sources to serve as a valuable resource for laboratory professionals.

Core Physical and Chemical Data

| Property | Value |

| CAS Number | 163848-46-2 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| Boiling Point | 172.3°C at 760 mmHg |

| Density | 1.143 g/cm³ |

| Refractive Index | 1.455 |

| Flash Point | 64.2°C |

| Vapor Pressure | 1.79 mmHg at 25°C |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 3,4-difluorophenol is treated with a base to form the corresponding phenoxide, which then reacts with an ethylating agent, typically bromoethane, to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general procedure based on the Williamson ether synthesis is as follows:

-

Deprotonation of Phenol: 3,4-Difluorophenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, commonly a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the 3,4-difluorophenoxide ion. This reaction is typically carried out at room temperature.

-

Nucleophilic Attack: Bromoethane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoethane in an Sₙ2 reaction. This step may require heating to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is typically dissolved in an organic solvent and washed with water and brine to remove any remaining impurities.

-

Purification: The crude this compound is then purified, commonly by fractional distillation under reduced pressure, to yield the final product.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Based on available safety data, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways or specific biological activities of this compound. It is primarily documented as a chemical intermediate for organic synthesis.

3,4-Difluorophenetole CAS number and properties

An In-depth Technical Guide to 3,4-Difluorophenol

Note to the reader: This guide provides comprehensive information on 3,4-Difluorophenol, assuming a potential typographical error in the user's request for "3,4-Difluorophenetole," as search results predominantly yielded information for the former. This compound is the ethyl ether derivative of 3,4-Difluorophenol.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of 3,4-Difluorophenol, including its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3,4-Difluorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its unique electronic properties, stemming from the two fluorine atoms on the phenyl ring, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

General Information

| Identifier | Value |

| CAS Number | 2713-33-9[1][4][5][6] |

| Molecular Formula | C₆H₄F₂O[1][4][5][7] |

| Molecular Weight | 130.09 g/mol [1][4][5][7] |

| IUPAC Name | 3,4-difluorophenol[7] |

| Synonyms | phenol, 3,4-difluoro-; 3,4-difluoro phenol[7] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystals or low melting fused solid[1][8] |

| Melting Point | 34-38 °C[6][8] |

| Boiling Point | 85 °C at 20 mmHg[1][2][6][8] |

| Density | 1.2483 g/cm³ (estimate)[6][8] |

| Flash Point | 136 °F (57.8 °C)[6][8] |

| pKa | 8.98 ± 0.18 (Predicted)[8] |

| Solubility | Soluble in common organic solvents and alkaline aqueous solutions; slightly soluble in neutral aqueous solutions.[9] |

Safety and Handling

3,4-Difluorophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable solids | GHS02 | Danger | H228: Flammable solid[10][11][12] |

| Acute toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[12] |

| Acute toxicity (Dermal) | GHS06 | Danger | H311: Toxic in contact with skin[10] |

| Skin corrosion/irritation | GHS05 | Danger | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[11][12] |

| Serious eye damage/irritation | GHS05 | Danger | H319: Causes serious eye irritation[11] |

| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation[11] |

Precautionary Statements

A comprehensive list of precautionary statements can be found in the safety data sheet, including P210 (Keep away from heat/sparks/open flames/hot surfaces), P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[8]

Experimental Protocols

Synthesis of 3,4-Difluorophenol

One common laboratory-scale synthesis of 3,4-Difluorophenol involves the ipso-hydroxylation of 3,4-Difluorophenylboronic acid.[5]

Materials:

-

3,4-Difluorophenylboronic acid (0.5 mmol)

-

Cellulose (10 mg, 15 wt%)

-

30% aqueous Hydrogen Peroxide (H₂O₂) (0.5 mL)

-

Distilled Water (2 mL)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica gel

Procedure:

-

In a 10 mL oven-dried round-bottomed flask, combine the arylboronic acid (0.5 mmol) and cellulose (10 mg).

-

Add 2 mL of distilled water to the flask.

-

Add 30% aqueous H₂O₂ (0.5 mL) dropwise to the mixture while stirring at room temperature.

-

Continue stirring for 5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, centrifuge the aqueous layer to recover the catalyst for future use.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 10 mL).

-

Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent to obtain the desired 3,4-Difluorophenol.[5]

Synthesis of 3,4-Difluoroanisole from 3,4-Difluorophenol

This protocol details the etherification of 3,4-Difluorophenol to its methyl ether derivative, 3,4-Difluoroanisole. A similar procedure could be adapted for the synthesis of this compound by substituting methyl iodide with ethyl iodide.

Materials:

-

3,4-Difluorophenol (50 g)

-

Acetonitrile (500 mL)

-

Potassium Carbonate (69 g)

-

Methyl Iodide (32 mL)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile in a suitable reaction vessel.[13]

-

Add 69 g of potassium carbonate to the solution.[13]

-

Slowly add 32 mL of methyl iodide to the reaction mixture.[13]

-

Allow the reaction to proceed at room temperature overnight.[13]

-

Monitor the completion of the reaction using a TLC plate.[13]

-

Pour the reaction mixture into 500 mL of water and stir thoroughly.[13]

-

Separate the organic phase.[13]

-

Wash the aqueous phase with 100 mL of dichloromethane and 300 mL of water.[13]

-

Combine the organic phases and dry them.[13]

-

Purify the product by distillation.[13]

Applications in Research and Development

3,4-Difluorophenol is a key building block in several areas of chemical research and industry.

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of fluorinated drug candidates. The incorporation of fluorine atoms can enhance a molecule's biological activity, metabolic stability, and lipophilicity.[1][3]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved selectivity and effectiveness.[1][2]

-

Material Science: 3,4-Difluorophenol is employed in the production of polymers and liquid crystal materials, imparting properties such as increased thermal stability and chemical resistance.[1][3][5][9]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3,4-Difluorophenol, 98% | Fisher Scientific [fishersci.ca]

- 8. 3,4-Difluorophenol manufacturers and suppliers in india [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic and Analytical Profile of 3,4-Difluorophenetole: A Technical Guide

Introduction

3,4-Difluorophenetole is a fluorinated aromatic ether with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The precise structural elucidation and characterization of such molecules are paramount for research and development. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

It is important to note that while extensive experimental data for the precursor, 3,4-difluorophenol, is publicly available, specific experimental spectra for this compound are not widely published. Therefore, this guide presents the known data for 3,4-difluorophenol and provides predicted data for this compound based on established spectroscopic principles.

Data Presentation

The quantitative spectral data for 3,4-difluorophenol is summarized below, followed by predicted data for this compound.

Spectral Data of 3,4-Difluorophenol (Reference Compound)

Table 1: ¹H NMR Spectroscopic Data for 3,4-Difluorophenol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.95 | m | Aromatic H |

| ~6.85 | m | Aromatic H |

| ~6.75 | m | Aromatic H |

| ~5.30 | br s | -OH |

Note: Data is typically acquired in CDCl₃. Multiplicities of aromatic protons are complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Difluorophenol

| Chemical Shift (δ) ppm | Assignment |

| ~152 (dd) | C-F |

| ~145 (dd) | C-F |

| ~143 (dd) | C-OH |

| ~117 (d) | CH |

| ~115 (d) | CH |

| ~105 (d) | CH |

Note: Chemical shifts are approximate and multiplicities (d = doublet, dd = doublet of doublets) are due to C-F coupling.

Table 3: Key IR Absorption Bands for 3,4-Difluorophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Strong | Aromatic C=C stretch |

| ~1280 | Strong | C-O stretch |

| ~1180 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data for 3,4-Difluorophenol

| m/z | Relative Intensity | Assignment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 102 | Medium | [M-CO]⁺ |

| 101 | Medium | [M-CHO]⁺ |

Predicted Spectral Data for this compound

The addition of an ethyl group in place of the hydroxyl proton will significantly alter the spectral data.

Table 5: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 1H | Aromatic H |

| ~6.8-6.9 | m | 1H | Aromatic H |

| ~6.7-6.8 | m | 1H | Aromatic H |

| ~4.05 | q | 2H | -O-CH₂-CH₃ |

| ~1.40 | t | 3H | -O-CH₂-CH₃ |

Prediction basis: The aromatic proton signals will be similar to 3,4-difluorophenol but may experience a slight downfield shift due to the ether linkage. The ethyl group will introduce a quartet for the methylene protons and a triplet for the methyl protons.

Table 6: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153 (dd) | C-F |

| ~146 (dd) | C-F |

| ~144 (dd) | C-O |

| ~118 (d) | CH |

| ~116 (d) | CH |

| ~106 (d) | CH |

| ~65 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Prediction basis: The aromatic carbon signals will be similar to the phenol precursor. Two new signals will appear in the aliphatic region corresponding to the ethyl group carbons.

Table 7: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1180 | Strong | C-F stretch |

| ~1040 | Strong | Symmetric C-O-C stretch |

Prediction basis: The broad O-H band will be absent. New C-H stretching bands for the ethyl group will appear below 3000 cm⁻¹. Characteristic asymmetric and symmetric C-O-C stretching bands for the ether linkage will be present.

Table 8: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M-C₂H₄]⁺ |

| 115 | Medium | [M-C₂H₅O]⁺ |

Prediction basis: The molecular weight is increased by 28 amu compared to 3,4-difluorophenol. Fragmentation may involve the loss of ethylene from the ethyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solvent should be free of protonated impurities. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

¹H NMR Acquisition : Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[2]

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is expected to be a liquid at room temperature, the simplest method is to prepare a neat film. Place one to two drops of the neat liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform liquid film.

-

Background Collection : Place the empty salt plates (or the clean ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the salt plates themselves.

-

Sample Analysis : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3] The sample must be free of non-volatile materials.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC oven temperature program should be optimized to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C). A non-polar or mid-polar capillary column (e.g., DB-5ms) is often suitable for this type of compound.

-

Mass Spectrometry Analysis : The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[4]

-

Data Analysis : The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum for the peak of interest (this compound) can be extracted and analyzed. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualizations

Caption: A logical workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,4-Difluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,4-difluorophenetole (1-ethoxy-3,4-difluorobenzene). Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹³C NMR chemical shifts and representative carbon-fluorine coupling constants based on established spectroscopic principles. This document aims to serve as a valuable resource for the structural elucidation and characterization of this and similar fluorinated aromatic compounds.

Introduction to the ¹³C NMR Spectroscopy of Fluorinated Aromatic Compounds

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated compounds such as this compound, the presence of fluorine atoms introduces additional complexity and provides valuable structural information through carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. The electronegativity of the fluorine atoms and the ethoxy group significantly influences the chemical shifts of the aromatic carbons, while the through-bond coupling interactions result in the splitting of carbon signals into doublets, triplets, or doublet of doublets, depending on the number of neighboring fluorine atoms.

Predicted ¹³C NMR Spectral Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and plausible carbon-fluorine coupling constants (JCF) for this compound. These values are estimated based on the additive effects of substituents on the benzene ring and typical coupling constants observed in analogous structures.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (JCF, Hz) |

| C-1 | 149.5 | dd | ¹JC1-F ≈ 245, ²JC1-F ≈ 15 |

| C-2 | 117.5 | d | ²JC2-F ≈ 20 |

| C-3 | 151.0 | dd | ¹JC3-F ≈ 250, ²JC3-F ≈ 15 |

| C-4 | 145.0 | dd | ¹JC4-F ≈ 248, ²JC4-F ≈ 14 |

| C-5 | 112.0 | d | ³JC5-F ≈ 5 |

| C-6 | 105.0 | d | ²JC6-F ≈ 25 |

| -OCH₂CH₃ | 65.0 | s | - |

| -OCH₂CH₃ | 14.5 | s | - |

Note: The presented data is theoretical and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a general methodology for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

A standard ¹³C NMR experiment can be performed on a 400 MHz (or higher) spectrometer with the following typical parameters:

| Parameter | Suggested Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or higher (for good signal-to-noise) |

| Temperature | 298 K |

3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Perform baseline correction.

Visualization of Molecular Structure and Analytical Workflow

Diagram 1: Molecular Structure of this compound with Carbon Numbering

Caption: Numbering scheme for the carbon atoms in this compound.

An In-depth Technical Guide to the 19F NMR Chemical Shifts of 3,4-Difluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 3,4-difluorophenetole. This document is intended for professionals in the fields of chemical research, particularly those involved in the synthesis and analysis of fluorinated organic molecules for applications in drug development and materials science.

Introduction to ¹⁹F NMR of Fluorinated Aromatics

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[1] One of the key advantages of ¹⁹F NMR is its wide range of chemical shifts, which provides high resolution and allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atoms.[1][2] For aromatic fluorides, chemical shifts are typically observed in the range of -110 to -180 ppm relative to the standard reference, CFCl₃.[3]

The chemical shift of a fluorine nucleus is influenced by several factors, including:

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring significantly impacts the shielding of the fluorine nucleus.[2]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can lead to noticeable changes in chemical shifts.[4][5]

-

Temperature: Variations in temperature can also affect the electronic environment and, consequently, the chemical shifts.[2]

Predicted ¹⁹F NMR Chemical Shifts of this compound

The following table summarizes the predicted ¹⁹F NMR chemical shifts for this compound, referenced to CFCl₃ at 0.00 ppm.

| Fluorine Position | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |

| F-3 | -130 to -140 | Doublet of doublets (dd) | ³J(H-2, F-3) ≈ 8-10 Hz, ⁴J(H-5, F-3) ≈ 4-6 Hz |

| F-4 | -145 to -155 | Doublet of doublets (dd) | ³J(H-5, F-4) ≈ 8-10 Hz, ⁴J(H-2, F-4) ≈ 1-3 Hz |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹⁹F NMR Spectroscopy

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.[2][4]

-

Add an internal reference standard. While CFCl₃ is the primary standard, its volatility makes it less practical for routine use.[6][7] A common secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6][7] Alternatively, an external reference can be used.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

-

Tune and match the probe for the ¹⁹F frequency.

3. Data Acquisition:

-

Experiment Type: A standard one-pulse ¹⁹F experiment with proton decoupling is typically sufficient for determining chemical shifts. Inverse-gated decoupling can be used for more accurate integration if required.[8][9]

-

Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-250 ppm) should initially be used to ensure all signals are captured.[10]

-

Transmitter Offset: Set the transmitter offset to the approximate center of the expected chemical shift range for aromatic fluorides (e.g., -140 ppm).

-

Pulse Width: Calibrate the 90° pulse width for ¹⁹F.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[9]

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum carefully.

-

Reference the spectrum to the internal or external standard. If no standard is used, the solvent signal can be used as a reference, but this is less accurate.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Analyze the multiplicities and coupling constants to aid in the assignment of the signals.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the determination of ¹⁹F NMR chemical shifts of this compound.

Conclusion

This technical guide outlines the key considerations and a standardized protocol for determining the ¹⁹F NMR chemical shifts of this compound. By following a rigorous experimental procedure and understanding the factors that influence fluorine chemical shifts, researchers can obtain accurate and reliable data that is essential for the structural elucidation and characterization of this and other fluorinated molecules. The predicted chemical shifts and workflow provided herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. colorado.edu [colorado.edu]

- 7. scribd.com [scribd.com]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. F19 detection [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Mass Spectrometry of 3,4-Difluorophenetole

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenetole is a fluorinated aromatic ether of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated compounds common in drug development. Mass spectrometry is an essential analytical technique for the identification and structural characterization of such novel compounds. Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural elucidation.[1] This guide details the predicted EI mass spectrum of this compound, providing anticipated data and methodologies for its analysis.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted based on the well-established fragmentation of aromatic ethers like phenetole and its fluorinated analogs.[2][3] The primary fragmentation pathways for these molecules involve cleavage of the ether bond and rearrangements of the ethyl group. The molecular formula for this compound is C₈H₈F₂O, with a monoisotopic mass of 158.05 Da.

The expected quantitative data for the major ions in the 70 eV electron ionization mass spectrum of this compound are summarized below.

| Predicted m/z | Proposed Ion Structure/Fragment | Predicted Relative Intensity | Notes |

| 158 | [C₈H₈F₂O]⁺• (Molecular Ion) | Moderate | The presence of the stable aromatic ring should result in a discernible molecular ion peak. |

| 130 | [C₆H₄F₂O]⁺• | High | Corresponds to the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement. This is often the base peak in phenetole spectra.[3] |

| 129 | [C₆H₃F₂O]⁺ | Low | Loss of a hydrogen radical from the m/z 130 ion. |

| 101 | [C₅H₂FO]⁺ or [C₆H₃F]⁺• | Moderate | Further fragmentation of the m/z 130 ion, likely involving the loss of CO or CHF. |

| 73 | [C₄H₂F]⁺ | Low | Represents cleavage of the aromatic ring. |

Predicted Fragmentation Pathway

Under electron ionization, the this compound molecule is expected to ionize by losing an electron from the oxygen atom or the aromatic pi system, forming a radical cation (molecular ion, M⁺•) with an m/z of 158.[4] This high-energy ion then undergoes fragmentation. The most probable fragmentation pathways are initiated by the radical site on the oxygen atom.[5]

-

Loss of Ethylene: The most characteristic fragmentation for phenetoles is the loss of a neutral ethylene molecule (C₂H₄) through a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the oxygen atom. This produces a radical cation corresponding to 3,4-difluorophenol at m/z 130.[3] This fragment is often the base peak.

-

Alpha-Cleavage: A less dominant pathway is the direct cleavage of the ethyl-oxygen bond (alpha-cleavage) to lose an ethyl radical (•C₂H₅), resulting in a 3,4-difluorophenoxy cation at m/z 129.

The proposed primary fragmentation pathway is visualized in the diagram below.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following section describes a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation

-

Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Serial Dilution: Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the same solvent.

-

Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

4.2 GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector operated in splitless mode. Injector temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-400.

-

The logical workflow for this analytical procedure is depicted in the diagram below.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This guide provides a predictive but scientifically grounded overview of the mass spectrometry of this compound. By analyzing the fragmentation patterns of structurally similar compounds, a reliable prediction of the key fragment ions and their formation pathways has been established. The proposed molecular ion at m/z 158 and the expected base peak at m/z 130, resulting from the loss of ethylene, serve as primary diagnostic markers for the identification of this compound. The detailed experimental protocol offers a robust starting point for researchers aiming to perform GC-MS analysis. This document should facilitate the unambiguous identification and further investigation of this compound in various scientific applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectrum of 3,4-Difluorophenetole

This technical guide provides a detailed analysis of the expected Fourier Transform Infrared (FT-IR) spectrum of this compound. FT-IR spectroscopy is a powerful analytical technique used to identify organic, polymeric, and inorganic materials by measuring the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate.[1] The resulting spectrum is a unique molecular "fingerprint," making it an invaluable tool for chemical identification and quality control in research and drug development.[1][2]

This document outlines a comprehensive experimental protocol for acquiring the spectrum of a liquid sample and presents a quantitative summary of the predicted vibrational modes for this compound based on established group frequencies and data from structurally similar compounds.

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following protocol details the Attenuated Total Reflectance (ATR) method, a common and efficient technique for analyzing liquid samples that requires minimal preparation.[3]

I. Objective: To obtain a high-quality FT-IR spectrum of liquid this compound in the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).[1]

II. Materials and Equipment:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample: 1-2 drops of this compound.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate lint-free wipes.

-

Personal Protective Equipment (PPE): Safety glasses, gloves.

III. Methodology:

-

Instrument Preparation and Background Scan:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

With the clean, empty ATR crystal in place, perform a background scan. This crucial step measures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

-

Sample Application:

-

Place 1-2 drops of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

-

-

Data Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typical Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added and averaged to improve the signal-to-noise ratio.

-

-

The software will automatically ratio the sample scan against the previously collected background scan to generate the final transmittance or absorbance spectrum.

-

-

Post-Measurement Cleanup:

-

Carefully remove the sample from the ATR crystal using a clean, dry, lint-free wipe.

-

Perform a final cleaning of the crystal with a solvent-moistened wipe (e.g., isopropanol) to ensure all traces of the analyte are removed. This prevents cross-contamination of subsequent samples.

-

Data Presentation: Expected FT-IR Peaks for this compound

While a definitive experimental spectrum for this compound is not publicly available, the following table summarizes the expected absorption peaks. These assignments are predicted based on characteristic vibrational frequencies for its constituent functional groups, including data from phenetole, substituted benzenes, and organofluorine compounds.[2][3][5][6][7]

| Wavenumber (cm⁻¹) Range | Predicted Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2990 - 2850 | Medium to Strong | Aliphatic C-H Stretching (asymmetric and symmetric) of the -CH₂- and -CH₃ groups |

| 1605 - 1585 | Medium to Weak | Aromatic C=C Ring Stretching |

| 1515 - 1480 | Strong | Aromatic C=C Ring Stretching |

| 1475 - 1440 | Medium | Aliphatic C-H Bending (scissoring) of the -CH₂- group |

| 1300 - 1200 | Strong | Aryl C-F Stretching & Asymmetric C-O-C Stretching (Aryl Alkyl Ether)[2][6][7] |

| 1170 - 1120 | Strong | In-plane Aromatic C-H Bending |

| 1050 - 1020 | Strong | Symmetric C-O-C Stretching (Aryl Alkyl Ether)[2][6][7] |

| 900 - 800 | Strong | Out-of-plane Aromatic C-H Bending (characteristic of 1,2,4-trisubstitution)[8] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the FT-IR analysis process and the molecular structure of this compound.

Caption: Logical workflow for FT-IR analysis using the ATR method.

Caption: Structure of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. IR spectrum: Ethers [quimicaorganica.org]

- 3. Phenetole(103-73-1) IR Spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzene, ethoxy- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

The Ethyl Ether Group in 3,4-Difluorophenetole: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenetole is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The reactivity of this molecule is primarily dictated by the interplay between the electron-donating ethyl ether group and the electron-withdrawing fluorine atoms on the aromatic ring. This technical guide provides an in-depth analysis of the reactivity of the ethyl ether group in this compound, covering ether cleavage, electrophilic aromatic substitution, and nucleophilic aromatic substitution. Detailed experimental protocols for analogous reactions, quantitative data, and visual diagrams of reaction pathways are provided to facilitate further research and application.

Introduction

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. In this compound, the two fluorine atoms at the 3- and 4-positions of the benzene ring exert a strong inductive electron-withdrawing effect, which influences the reactivity of both the aromatic ring and the ethyl ether substituent. The ethoxy group, conversely, is an electron-donating group through resonance. This juxtaposition of electronic effects makes this compound an interesting substrate for a variety of organic transformations. This guide will explore the key reactions involving the ethyl ether functionality and the aromatic core.

Reactivity of the Ethyl Ether Group: Ether Cleavage

The cleavage of the C-O bond in aryl ethyl ethers is a common transformation, typically achieved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion.

Mechanism of Ether Cleavage

The cleavage of the ethyl ether in this compound with a strong acid like hydrobromic acid (HBr) is expected to proceed via an S(_N)2 mechanism. The aromatic C-O bond is strong and resistant to cleavage, so the nucleophilic attack of the bromide ion occurs on the less hindered ethyl group.

Diagram: Ether Cleavage Workflow

Caption: Workflow for the acidic cleavage of this compound.

Quantitative Data for Ether Cleavage

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Phenetole | 48% HBr | Reflux, 12 h | Phenol | >90% | [1] |

| Anisole | BBr₃ | CH₂Cl₂, 0 °C to rt | Phenol | >95% | [2] |

Experimental Protocol: Cleavage of an Aryl Ethyl Ether (Representative)

This protocol is adapted from the cleavage of phenetole using hydrobromic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl ethyl ether (1 equivalent) and 48% aqueous hydrobromic acid (5-10 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the ethoxy and fluorine substituents. The ethoxy group is a moderately activating ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors. The strong activating effect of the ethoxy group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it.

Diagram: Directing Effects in EAS of this compound

Caption: Predicted regioselectivity of EAS on this compound.

Nitration

Nitration of this compound is expected to yield primarily 2-nitro- and 6-nitro-3,4-difluorophenetole.

| Reaction | Reagents | Conditions | Major Products | Yield | Reference |

| Nitration of Phenol | HNO₃, H₂SO₄ | 0-10 °C | 2-Nitrophenol, 4-Nitrophenol | 40-50% (ortho), 13-15% (para) | [3] |

| Nitration of 1,2-Diethoxybenzene | HNO₃, Acetic Acid | 20 °C, 30 min | 1,2-Diethoxy-4-nitrobenzene | 99% | [4] |

Experimental Protocol: Nitration of an Activated Aromatic Ring (Representative) [5]

-

Reaction Setup: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask and cool to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture into ice water and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Halogenation

Bromination of this compound is predicted to occur at the 2- and 6-positions.

| Reaction | Reagents | Conditions | Major Product | Yield | Reference |

| Bromination of Veratrole | KBrO₃, HBr, Acetic Acid | Room Temp. | 4,5-Dibromoveratrole | 92% | [6] |

| Bromination of Anisole | Br₂, Acetic Acid | Room Temp. | 4-Bromoanisole | ~85% | [7] |

Experimental Protocol: Bromination of an Activated Aromatic Ether (Representative) [6]

-

Reaction Setup: Dissolve the aromatic ether (1 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: Add potassium bromate (0.67 equivalents) followed by the slow dropwise addition of 48% hydrobromic acid (3.5 equivalents) at room temperature.

-

Reaction: Stir the mixture for 1 hour at room temperature.

-

Workup: Pour the reaction mixture into ice water and stir for 30 minutes. Collect the precipitate by filtration.

-

Purification: Wash the solid with sodium disulfite solution and water, then recrystallize from a suitable solvent like ethanol.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is expected to be challenging due to the deactivating effect of the fluorine atoms. However, under forcing conditions, acylation may occur at the 6-position, which is the most activated site para to the ethoxy group.

| Reaction | Substrate | Reagents | Conditions | Major Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acylation | Anisole | Propionyl chloride, AlCl₃ | CH₂Cl₂, 0 °C to rt | 4-Methoxypropiophenone | High |[8] | | Acylation | 1,3-Difluorobenzene | Acetyl chloride, AlCl₃ | Excess 1,3-difluorobenzene, 25-55 °C | 2,4-Difluoroacetophenone | High |[9] |

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Ether (Representative) [10]

-

Reaction Setup: Suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C.

-

Addition of Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

Addition of Substrate: Add a solution of the aromatic ether (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, and wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify the product.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (NAS)

The presence of two electron-withdrawing fluorine atoms can render the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly if an additional strong electron-withdrawing group is present on the ring. The fluorine atoms themselves can act as leaving groups.

Conditions and Regioselectivity

For NAS to occur, the ring must be activated by a strong electron-withdrawing group, typically in the ortho or para position to the leaving group. In this compound, the fluorine atoms are potential leaving groups. If a nitro group were introduced at the 2- or 6-position, for example, the fluorine at the 3- or 4-position, respectively, would be activated towards nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 3,4-Difluoronitrobenzene | Morpholine | - | 4-(2-Fluoro-4-nitrophenyl)morpholine | - | [11] |

| Aryl nitrofluorides | Terminal alkynes | NaHMDS, THF | 2-Ethynylnitrobenzene derivatives | Moderate to excellent | [12] |

Experimental Protocol: Nucleophilic Aromatic Substitution on a Difluorinated Aromatic Compound (Representative)

This protocol is a general representation and would require optimization for this compound, likely after introducing an activating group.

-

Reaction Setup: In a reaction vessel, dissolve the activated difluoroaromatic compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).

-

Addition of Nucleophile: Add the nucleophile (e.g., an alkoxide, amine, or thiol; 1-1.2 equivalents) and a base (e.g., K₂CO₃, NaH) if necessary.

-

Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

The reactivity of the ethyl ether group in this compound is a complex interplay of the electronic properties of its substituents. The ether linkage is susceptible to cleavage under strong acidic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the regioselectivity primarily governed by the activating ethoxy group, directing incoming electrophiles to the ortho and para positions. While the fluorine atoms deactivate the ring towards EAS, they can facilitate nucleophilic aromatic substitution, particularly when the ring is further activated by a strong electron-withdrawing group. This guide provides a foundational understanding and practical starting points for researchers exploring the synthetic utility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. vapourtec.com [vapourtec.com]

- 12. Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,4-Difluorophenetole: A Technical Guide for Researchers

Introduction

3,4-Difluorophenetole is a fluorinated aromatic ether with potential applications in the development of novel pharmaceuticals, agrochemicals, and materials. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological application. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a workflow for solubility assessment.

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in organic solvents. Therefore, this guide focuses on providing a predictive framework based on chemical principles and a robust experimental methodology to enable researchers to determine this vital property.

Predicted Solubility Profile

Based on the structure of this compound (an ether with a difluorinated benzene ring), we can predict its qualitative solubility based on the "like dissolves like" principle. The presence of the polar C-F and C-O bonds imparts a degree of polarity to the molecule, while the ethyl group and the benzene ring contribute to its nonpolar character.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the C-F and C-O bonds of this compound. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ether oxygen in this compound can act as a hydrogen bond acceptor, leading to some interaction with protic solvents. However, the lack of a hydrogen bond donor on the solute will limit solubility compared to polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant miscibility with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a polarity that is intermediate and are often good solvents for a wide range of organic compounds, including those with moderate polarity like this compound. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for any dilution factors:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

-

Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.

Conclusion

Stability and Storage of 3,4-Difluorophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage considerations for 3,4-Difluorophenetole. Due to the limited publicly available data specific to this compound, this document incorporates information from structurally related compounds, such as 3,4-difluorophenol and other phenetole derivatives, to provide general guidance. All recommendations should be supplemented with in-house stability studies for specific applications.

Chemical Properties and Structure

This compound is an aromatic ether with the chemical formula C₈H₈F₂O. Its structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and an ethoxy group. The presence of the fluoro- and ethoxy- groups influences its chemical reactivity and stability.

Stability Profile

General Stability:

Phenetole and its derivatives are generally stable compounds under standard laboratory conditions. The carbon-oxygen ether linkage is relatively robust. The difluoro-substitution on the aromatic ring can influence the electronic properties and reactivity of the molecule, but it is not expected to confer inherent instability.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote thermal decomposition. While specific decomposition temperatures are not documented, it is advisable to avoid prolonged exposure to high heat.

-

Light: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light may initiate free-radical reactions, leading to the formation of impurities.

-

Oxidizing Agents: Strong oxidizing agents can potentially oxidize the ethoxy group or the aromatic ring.

-

Acids and Bases: While the ether linkage is generally stable, strong acids or bases, particularly at elevated temperatures, could potentially cleave the ether bond.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general best practices for aromatic ethers and fluorinated compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Use a tightly sealed, amber glass container. | To protect from light and moisture. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Specific degradation pathways for this compound have not been experimentally determined. However, based on the chemical structure, the following are plausible degradation routes under forcing conditions:

-

Ether Cleavage: Under strongly acidic or basic conditions, the ether bond may be cleaved to yield 3,4-difluorophenol and an ethanol-derived species.

-

Oxidation: The ethoxy group could be oxidized to form various products, including aldehydes or carboxylic acids. Oxidation of the aromatic ring is also possible, potentially leading to ring-opening under harsh conditions.

-

Photodegradation: UV light could induce homolytic cleavage of bonds, leading to the formation of radical species and subsequent complex degradation products.

Below is a diagram illustrating the logical relationships of factors that can affect the stability of this compound.

Caption: Factors influencing the stability and degradation of this compound.

Handling and Safety

For detailed handling and safety information, it is crucial to consult a comprehensive Safety Data Sheet (SDS) for this compound. General handling guidelines for similar chemicals include:

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media.

Experimental Protocols

Due to the lack of specific published stability studies for this compound, detailed experimental protocols are not available. However, a general approach to stability testing would involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions and monitoring its purity and the formation of any degradants over time using analytical techniques such as HPLC, GC, and mass spectrometry.

The following diagram outlines a general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study of this compound.

Conclusion